4-{[(4-methylphenoxy)acetyl]amino}benzamide
Description
Properties
IUPAC Name |
4-[[2-(4-methylphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-2-8-14(9-3-11)21-10-15(19)18-13-6-4-12(5-7-13)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDSCROFMAJFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methylphenoxy)acetyl]amino}benzamide typically involves the following steps:
Preparation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-methylphenoxyacetyl chloride: The 4-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Acylation of 4-aminobenzamide: The 4-methylphenoxyacetyl chloride is reacted with 4-aminobenzamide in the presence of a base like pyridine to yield 4-{[(4-methylphenoxy)acetyl]amino}benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methylphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
4-{[(4-methylphenoxy)acetyl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-methylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide)
- Substituents: Acetylamino and 2-aminophenyl groups.
- Activity : Potent histone deacetylase (HDAC) inhibitor with antitumor effects.
- Mechanism : Induces histone H3 hyperacetylation by inhibiting HDAC-1/2, leading to cell cycle arrest .
- Key Data : HDAC inhibition occurs at low micromolar concentrations, with hyperacetylation observed within 30 minutes of treatment .
4-Amino-N-amylbenzamide
AS-48 (4-Nitro-2-phenylacetyl aminobenzamide)
4-{[(2-(sec-Butyl)phenoxy)acetyl]amino}benzamide
- Substituents: sec-Butylphenoxyacetyl group.
Pharmacological Profiles
Electronic and Physicochemical Properties
- Quantum Yield and PET Effects : In fluorescent benzamide-naphthalimide dyads (e.g., 2ABZ–NAPIM), the HOMO energy levels (−6.98 eV for NAPIM vs. −5.47 eV for 2ABZ) facilitate photoinduced electron transfer (PET), reducing fluorescence quantum yield . This property is critical for designing fluorescent probes but less relevant for therapeutic benzamides.
- Solubility and Bioavailability : Introduction of hydrophilic groups (e.g., sulfonamide in ) improves water solubility, while lipophilic substituents (e.g., sec-butyl in ) enhance blood-brain barrier penetration for CNS-targeting drugs .
Therapeutic Index and Toxicity
- CI-994 : Demonstrates a favorable therapeutic window in vitro, with cytotoxicity observed only at concentrations significantly higher than HDAC-inhibitory levels .
- 4-Amino-N-(α-methylbenzyl)benzamide: Superior protective index (PI = 9.5) compared to phenobarbital (PI = 2.5), highlighting its safety profile in anticonvulsant therapy .
Biological Activity
4-{[(4-methylphenoxy)acetyl]amino}benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with a 4-methylphenoxy group and an acetylamino substituent. Its chemical formula is C_{16}H_{18}N_{2}O_{3}, and it exhibits properties typical of amides and phenolic compounds, which can influence its biological interactions.
4-{[(4-methylphenoxy)acetyl]amino}benzamide may exert its biological effects by interacting with various enzymes and receptors. The compound's binding affinity to specific molecular targets modulates their activities, leading to diverse biological outcomes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, such as receptor tyrosine kinases (RTKs) including EGFR and HER-2 .
- Antioxidant Activity : It may exhibit antioxidant properties that contribute to its protective effects against oxidative stress.
- Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest in cancer cells, promoting apoptosis .
Anticancer Properties
Research indicates that 4-{[(4-methylphenoxy)acetyl]amino}benzamide possesses significant anticancer activity. In vitro studies demonstrated the following:
- Cytotoxicity : The compound showed potent cytotoxic effects against various cancer cell lines, including hematological malignancies and solid tumors. For example, it exhibited an IC50 value of approximately 5.67 µM against Huh7 hepatocellular carcinoma cells .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, such as the VEGF pathway, which is critical for angiogenesis .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, although further investigations are necessary to fully characterize its spectrum of activity.
Case Study: Inhibition of Receptor Tyrosine Kinases
A study focused on compounds similar to 4-{[(4-methylphenoxy)acetyl]amino}benzamide evaluated their inhibitory effects on receptor tyrosine kinases (RTKs). The results indicated that several derivatives demonstrated high inhibition rates against EGFR and HER-2, with some achieving over 90% inhibition at low nanomolar concentrations . This highlights the potential of this compound class in targeted cancer therapies.
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 4-{[(4-methylphenoxy)acetyl]amino}benzamide to various protein targets. Results showed favorable interactions with the active sites of several kinases, suggesting a strong potential for development as a therapeutic agent against resistant cancer types .
Data Table: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Huh7 Hepatocellular Carcinoma | 5.67 | Induces apoptosis; inhibits VEGF signaling |
| Antimicrobial | Various Bacterial Strains | Not specified | Potential inhibition of bacterial growth |
| Kinase Inhibition | EGFR, HER-2 | >90% inhibition at 10 nM | Competitive binding at active site |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(4-methylphenoxy)acetyl]amino}benzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling 4-methylphenoxyacetic acid with 4-aminobenzamide using activating agents like HATU or DCC in anhydrous conditions. To improve yields:
- Use spectroscopic monitoring (e.g., TLC or HPLC) to track reaction progress .
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to benzamide) and solvent polarity (e.g., DMF for solubility).
- Purify via column chromatography (silica gel, 10% EtOAc/hexane) to remove unreacted intermediates .
- Safety Note : Conduct a hazard analysis for reagents like acyl chlorides (mutagenicity risks) and ensure proper PPE and ventilation .
Q. How can the purity and structural integrity of synthesized 4-{[(4-methylphenoxy)acetyl]amino}benzamide be validated?
- Methodological Answer :
- Purity : Use HPLC (C18 column, 70:30 MeOH/H2O) with >95% purity threshold.
- Structural Confirmation :
- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
- NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm), methylphenoxy group (δ 2.3 ppm for CH3), and amide NH (δ 8.1 ppm) .
- Mass Spectrometry : ESI-MS should match the molecular ion [M+H]+ at m/z 313.1 .
Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HCT-116) with dose ranges of 1–100 µM .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell passage number, incubation time) and compound stability (HPLC post-assay) .
- Meta-Analysis : Compare structural analogs (e.g., 4-methylphenoxy vs. trifluoromethyl substituents) to identify SAR trends .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .
Q. What strategies are effective in addressing poor aqueous solubility during in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) via acetylation .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for enhanced bioavailability .
- Co-Solvent Systems : Test PEG-400/water mixtures (up to 30% v/v) for intraperitoneal administration .
Q. How can computational modeling enhance the understanding of its mechanism of action?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding to EGFR (PDB ID: 1M17) with focus on hydrogen bonding with Lys721 and π-π stacking with Phe699 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Correlate logP values with cytotoxicity data to optimize hydrophobicity .
Q. What are the best practices for analyzing mutagenicity risks in early-stage development?
- Methodological Answer :
- Ames II Test : Use TA98 and TA100 strains with metabolic activation (S9 fraction) to assess frameshift mutations .
- In Silico Tools : Apply Derek Nexus or Toxtree for structural alerts (e.g., nitro groups, aromatic amines) .
- Mitigation : Introduce electron-withdrawing substituents (e.g., -CF3) to reduce electrophilic potential .
Methodological Considerations for Experimental Design
Q. How to integrate theoretical frameworks into mechanistic studies?
- Answer : Align hypotheses with established theories (e.g., ligand-receptor binding kinetics) and use kinetic modeling (e.g., Hill equation) to interpret dose-response data . Validate via knockout models or isotopic labeling .
Q. What statistical approaches are robust for analyzing dose-dependent effects?
- Answer : Use nonlinear regression (GraphPad Prism) for IC50/EC50 calculations and ANOVA with Tukey post-hoc tests for multi-group comparisons . Report 95% confidence intervals for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
